molecular formula C6H9NO2 B1209902 1-Nitrocyclohexene CAS No. 2562-37-0

1-Nitrocyclohexene

Cat. No. B1209902
Key on ui cas rn: 2562-37-0
M. Wt: 127.14 g/mol
InChI Key: DJBRXNRKYAWTBL-UHFFFAOYSA-N
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Patent
US07615572B2

Procedure details

1,8-Diazabicyclo[5.4.0]-undec-7-ene (6.2 mL, 41.5 mmol) in 2-propanol (45 mL) was added by addition funnel over ˜25 minutes to a stirring solution of 1-nitrocyclohexene (5.0441 g, 39.67 mmol) and ethylisocyanoacetate (4.3340 g, 37.16 mmol) in THF (45 mL). The reaction was judged complete after stirring overnight at room temperature. 2N HCl (˜100 mL) and EtOAc (˜50 mL) were added. The organic layer was removed, then washed with H2O, 5% NaHCO3, and H2O. The crude product was dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 100% CH2Cl2) to obtain 171 contaminated with a minor impurity. Attempts to recrystallize from hexanes were unsuccessful at removing the impurity, so the product was carried on to the next step with no further purification. 1H (CDCl3, 400 MHz): δ 9.01 (1H, broad s), 6.64 (1H, s), 4.31 (3H, q, J=7.2 Hz), 2.82 (2H, t, J=5.6 Hz), 2.55 (2H, t, J=5.6 Hz), 1.80-1.68 (4H, m), 1.36 (3H, t, J=7.2 Hz) ppm. 13C (CD3OD, 100 MHz): 6161.71, 128.06 and 127.84, 121.98 and 121.96, 118.74 and 118.55, 118.03 and 117.71, 59.62, 23.41 and 23.39, 23.36 and 23.33, 23.16 and 23.13, 21.88 and 21.86, 14.48 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 14.48; CH2 carbons: 59.62, 23.41 and 23.39, 23.36 and 23.33, 23.16 and 23.13, 21.88 and 21.86; CH carbons: 118.74 and 118.55 ppm. HPLC: 10.689 min.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
5.0441 g
Type
reactant
Reaction Step One
Quantity
4.334 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
N12[CH2:11][CH2:10][CH2:9][N:8]=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3]C2.[N+](C1CCCCC=1)([O-])=O.[CH2:21]([O:23][C:24](=[O:28])C[N+]#[C-])[CH3:22].Cl>CC(O)C.C1COCC1.CCOC(C)=O>[CH2:21]([O:23][C:24]([C:7]1[NH:8][CH:9]=[C:10]2[C:6]=1[CH2:5][CH2:4][CH2:3][CH2:11]2)=[O:28])[CH3:22]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
5.0441 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CCCCC1
Name
Quantity
4.334 g
Type
reactant
Smiles
C(C)OC(C[N+]#[C-])=O
Name
Quantity
45 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with H2O, 5% NaHCO3, and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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